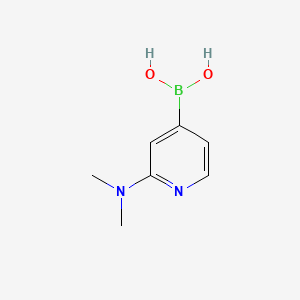

(2-(Dimethylamino)pyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

[2-(dimethylamino)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJBHXVBUABNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(Dimethylamino)pyridin-4-yl)boronic acid: A Strategic Building Block in Modern Drug Discovery

CAS Number: 1207749-70-9[1][2]

Executive Summary

(2-(Dimethylamino)pyridin-4-yl)boronic acid is a specialized heterocyclic organoboron compound that has emerged as a valuable reagent in medicinal chemistry and organic synthesis. Its unique structural features—a pyridine ring functionalized with both a nucleophilic dimethylamino group and an electrophilic boronic acid moiety—make it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a validated synthetic approach, its critical application in Suzuki-Miyaura coupling, and its notable role in the synthesis of selective M1 positive allosteric modulators for treating neurological disorders.

Compound Profile and Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. (2-(Dimethylamino)pyridin-4-yl)boronic acid is typically supplied as a solid, and its stability and handling are critical for successful application in synthesis.

| Property | Value | Source |

| CAS Number | 1207749-70-9 | [1][2] |

| Molecular Formula | C₇H₁₁BN₂O₂ | [1] |

| Molecular Weight | 165.99 g/mol | [1] |

| Physical Form | Solid / Lyophilized Powder | Multiple Supplier Catalogs |

| Purity | Typically ≥95% | Multiple Supplier Catalogs |

| Storage Conditions | 2-8°C, Inert Atmosphere | [1] |

Expert Insight: The dimethylamino group at the 2-position significantly increases the electron density of the pyridine ring, which can influence its reactivity in cross-coupling reactions. The boronic acid moiety is a Lewis acid and is prone to dehydration to form a cyclic trimer (a boroxine). Therefore, storage under inert gas and at reduced temperatures is crucial to prevent degradation and ensure reproducibility in reactions.

Synthesis Pathway: A Mechanistic Approach

While multiple routes to pyridinylboronic acids exist, a common and reliable strategy involves a halogen-metal exchange followed by borylation.[3] This method offers a logical and controllable pathway from a readily available starting material.

Conceptual Workflow for Synthesis

Caption: General synthetic workflow for pyridinylboronic acids.

Detailed Synthetic Protocol (Representative)

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is charged with 4-bromo-2-(dimethylamino)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Halogen-Metal Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise over 15 minutes. The reaction is stirred at this temperature for 1 hour.

-

Causality: This low-temperature lithium-halogen exchange is a classic method for generating a nucleophilic carbon center on the pyridine ring. The choice of n-BuLi is effective for bromo-pyridines.

-

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise, ensuring the internal temperature remains below -70 °C. The reaction mixture is then allowed to warm slowly to room temperature overnight.

-

Causality: The highly electrophilic boron atom of the borate ester is readily attacked by the lithiated pyridine intermediate. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming ate-complexes that are difficult to hydrolyze.

-

-

Hydrolysis and Isolation: The reaction is quenched by the slow addition of aqueous HCl (2M) at 0 °C. The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid. The aqueous layer is separated, and its pH is adjusted to ~7.5 with a base (e.g., NaOH). The product often precipitates and can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (2-(Dimethylamino)pyridin-4-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures prevalent in pharmaceuticals.[4][5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Experimental Protocol

This protocol is designed for the coupling of (2-(Dimethylamino)pyridin-4-yl)boronic acid with a generic aryl bromide.

-

Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), (2-(Dimethylamino)pyridin-4-yl)boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

-

Trustworthiness: Using an excess of the boronic acid partner is a common strategy to drive the reaction to completion, especially with electron-rich heteroaryl boronates which can be susceptible to decomposition via protodeboronation.[4]

-

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Causality: The active catalyst is a Pd(0) species, which is sensitive to oxidation. Removing dissolved oxygen is critical for catalyst longevity and reaction efficiency. Water is often necessary to facilitate the transmetalation step.[5]

-

-

Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere and monitor by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Application in Drug Discovery: M1 Positive Allosteric Modulators (PAMs)

A significant application of (2-(Dimethylamino)pyridin-4-yl)boronic acid is in the synthesis of N-biaryl quinolone carboxylic acids, which have been identified as selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor.[1]

The M1 Receptor as a Therapeutic Target: The M1 receptor is highly expressed in brain regions critical for memory and cognition, such as the hippocampus and cortex.[6] Its dysfunction is implicated in the cognitive deficits associated with Alzheimer's disease and schizophrenia.[7] PAMs offer a sophisticated therapeutic strategy: they do not activate the receptor on their own but amplify the effect of the endogenous neurotransmitter, acetylcholine. This can provide a more nuanced and potentially safer modulation compared to direct agonists.[6]

(2-(Dimethylamino)pyridin-4-yl)boronic acid serves as a key building block for introducing the 2-(dimethylamino)pyridine moiety into the final drug scaffold. This specific heterocyclic group is often crucial for achieving the desired potency, selectivity, and pharmacokinetic properties of the M1 PAM. The Suzuki-Miyaura reaction is the enabling technology that allows for the efficient coupling of this boronic acid to a corresponding quinolone core, facilitating the exploration of structure-activity relationships in drug development programs.[7][8]

Caption: Role of the boronic acid in M1 PAM synthesis.

Safety and Handling

Based on available supplier data, (2-(Dimethylamino)pyridin-4-yl)boronic acid should be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

References

-

Pharmaffiliates. (2-(Dimethylamino)pyridin-4-yl)boronic acid Product Page. [Link]

-

Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Provides context on the challenges and solutions for coupling 2-pyridyl boronates). [Link]

-

Molander, G. A. & Brown, A. R. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. (General procedure and principles). [Link]

-

Hodgson, P. B. & Salingue, F. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

-

Gregory, K. J. et al. Development of Novel 4‐Arylpyridin‐2‐one and 6‐Arylpyrimidin‐4‐one Positive Allosteric Modulators of the M1 Muscarinic Receptor. Minerva Access, University of Melbourne. [Link]

-

Lévesque, F. & Laleu, B. Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

Lindsley, C. W. et al. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. PubMed Central. [Link]

-

University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]

-

Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

Messer, W. S. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. PubMed Central. [Link]

-

Stanetty, P. et al. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

National Center for Biotechnology Information. Discovery and development of a highly selective M1 Positive Allosteric Modulator (PAM). [Link]

-

Braunschweig, H. et al. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (Example of NMR data for boronic acid derivatives). [Link]

-

Cox, J. M. et al. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. PubMed Central. [Link]

-

Hirano, K. & Miura, M. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

-

Fernandes, C. & Rebelo, S. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Ishihara, K. et al. ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid and a mixture.... ResearchGate. [Link]

-

Zeslawska, E. et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

-

Wang, C. et al. Synthesis of biologically active boron-containing compounds. PubMed Central. [Link]

-

Yeh, J. et al. Synthesis and biological relationships of 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives as antimitotic agents. PubMed. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1207749-70-9|(2-(Dimethylamino)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [minerva-access.unimelb.edu.au]

A-Z Guide to the Synthesis of (2-(Dimethylamino)pyridin-4-yl)boronic acid: A Technical Guide for Medicinal Chemists

Abstract

(2-(Dimethylamino)pyridin-4-yl)boronic acid is a pivotal building block in contemporary drug discovery, prized for its role in constructing complex molecular architectures via robust cross-coupling reactions.[1][2] The 2-aminopyridine motif, a known pharmacophore, combined with the synthetic versatility of the boronic acid functional group, makes this reagent particularly valuable for medicinal chemists targeting a range of biological targets, including kinases.[2] This guide provides an in-depth examination of the principal synthesis pathway for this compound, focusing on the palladium-catalyzed Miyaura borylation. We will dissect the mechanistic rationale, provide a detailed, field-tested experimental protocol, and discuss critical process parameters essential for achieving high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Introduction: Strategic Importance in Drug Discovery

Boronic acids and their corresponding esters are indispensable tools in organic synthesis, largely due to their stability, low toxicity, and exceptional performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] These reactions form carbon-carbon bonds with high efficiency and functional group tolerance, a cornerstone of modern medicinal chemistry.[3][4]

The target molecule, (2-(Dimethylamino)pyridin-4-yl)boronic acid, integrates the synthetically versatile boronic acid moiety with the 2-(dimethylamino)pyridine scaffold. The pyridine core is a prevalent heterocycle in pharmaceuticals, and the 2-amino substitution pattern is a well-established "hinge-binding" motif in many kinase inhibitors. Therefore, efficient access to this building block is a critical enabling step for programs targeting this important enzyme class and beyond.

The primary challenge in pyridine functionalization lies in the electron-deficient nature of the ring, which can complicate traditional electrophilic substitution reactions.[5] Transition-metal-catalyzed C-H activation and cross-coupling reactions have emerged as powerful solutions to this challenge.[5][6][7]

Retrosynthetic Analysis & Pathway Selection

A retrosynthetic analysis of the target molecule points to a logical and highly convergent strategy: the installation of the boronic acid group onto a pre-functionalized pyridine ring. The most robust and widely adopted method for this transformation is the Miyaura borylation reaction .[8][9]

This pathway involves the palladium-catalyzed cross-coupling of a halo-pyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This approach offers several advantages:

-

High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide array of functional groups.[8]

-

Commercial Availability of Starting Materials: The required precursors, such as 4-bromo-2-(dimethylamino)pyridine and B₂pin₂, are readily available.

-

Formation of a Stable Intermediate: The reaction first yields the pinacol boronate ester, which is generally stable to chromatography and has a long shelf life, simplifying purification.[10] The ester is then hydrolyzed in a subsequent step to afford the final boronic acid.

Caption: Retrosynthetic approach to the target molecule.

Core Synthesis Pathway: Miyaura Borylation

The synthesis is a two-stage process: (1) Palladium-catalyzed borylation to form the pinacol ester intermediate, and (2) Hydrolysis of the ester to yield the final boronic acid.

Stage 1: Palladium-Catalyzed Borylation

Reaction: 4-bromo-N,N-dimethylpyridin-2-amine + Bis(pinacolato)diboron → 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylpyridin-2-amine

Mechanistic Rationale: The Miyaura borylation follows a well-established catalytic cycle.[3][9]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromo-2-(dimethylamino)pyridine), forming a Pd(II) intermediate.

-

Transmetalation: A base, typically a carboxylate like potassium acetate (KOAc), is believed to form an acetato-palladium(II) complex. This complex then undergoes transmetalation with bis(pinacolato)diboron, transferring the boryl group to the palladium center and displacing the halide.[9] The choice of a mild base like KOAc is crucial to prevent premature Suzuki-type coupling of the product with the starting material.[9]

-

Reductive Elimination: The resulting Pd(II) species reductively eliminates, forming the C-B bond of the desired pinacol boronate ester and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Detailed Experimental Protocol (Stage 1):

| Reagent/Parameter | Quantity (Molar Eq.) | Purpose | Critical Notes |

| 4-bromo-N,N-dimethylpyridin-2-amine | 1.0 eq | Starting Material | Ensure high purity to avoid side reactions. |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 eq | Boron Source | A slight excess ensures complete consumption of the halide. |

| Pd(dppf)Cl₂ | 0.02 - 0.05 eq | Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a common and effective catalyst. |

| Potassium Acetate (KOAc) | 3.0 eq | Base | Must be anhydrous. Use freshly dried or purchased anhydrous grade. |

| Solvent (e.g., Dioxane, DMSO) | ~0.1 M concentration | Reaction Medium | Must be anhydrous and deoxygenated to protect the Pd(0) catalyst. |

| Temperature | 80 - 100 °C | Reaction Rate | Temperature is optimized to drive the reaction to completion in a reasonable time. |

| Atmosphere | Inert (Nitrogen or Argon) | Catalyst Protection | Prevents oxidation and deactivation of the Pd(0) species. |

Step-by-Step Procedure:

-

Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-N,N-dimethylpyridin-2-amine (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous potassium acetate (3.0 eq).

-

Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical for catalyst stability.

-

Solvent Addition: Add anhydrous, deoxygenated dioxane via syringe to the desired concentration (e.g., 0.1 M).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Wash the Celite® pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylpyridin-2-amine as a solid.

Stage 2: Hydrolysis of the Pinacol Boronate Ester

Reaction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylpyridin-2-amine → (2-(Dimethylamino)pyridin-4-yl)boronic acid

Mechanistic Rationale: The hydrolysis of pinacol boronate esters to boronic acids is typically an acid-catalyzed process.[10][11] While several methods exist, simple acidic hydrolysis is often sufficient. The reaction involves the protonation of one of the pinacol oxygens, making it a better leaving group, followed by nucleophilic attack of water at the boron center. This process is repeated, ultimately liberating pinacol and forming the boronic acid. Care must be taken as some boronic acids can be unstable and undergo protodeboronation (loss of the C-B bond) under harsh conditions.[11]

Detailed Experimental Protocol (Stage 2):

| Reagent/Parameter | Quantity | Purpose | Critical Notes |

| Boronate Ester | 1.0 eq | Starting Material | Purified product from Stage 1. |

| Solvent System | Acetone/Water or THF/Water | Reaction Medium | A biphasic or miscible system to dissolve reactants. |

| Acid (e.g., aq. HCl) | Stoichiometric or catalytic | Catalyst | Drives the hydrolysis. pH should be monitored. |

| Co-solvent (e.g., Hexane) | Variable | Product Isolation | Used to wash away the pinacol byproduct. |

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified boronate ester (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Acidification: Cool the solution in an ice bath and slowly add aqueous HCl (e.g., 2 M) until the pH is ~1-2.

-

Hydrolysis: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Upon completion, concentrate the mixture under reduced pressure to remove the organic solvent. The resulting aqueous solution may precipitate the product.

-

Purification: The solid boronic acid can be collected by filtration, washed with cold water, and then with a non-polar solvent like hexane to remove the pinacol byproduct.[11] The product is then dried under vacuum. The final compound is typically a solid that should be stored under an inert atmosphere at low temperature.

Characterization & Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the chemical structure and assess purity. The ¹¹B NMR should show a characteristic shift for a trigonal boronic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Dioxane is a flammable solvent and a suspected carcinogen. All solvent handling should be performed in a fume hood.

-

Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use. The final product is an irritant.

Conclusion

The Miyaura borylation provides a reliable, scalable, and high-yielding pathway to (2-(Dimethylamino)pyridin-4-yl)boronic acid pinacol ester, a stable and versatile intermediate. Subsequent mild acidic hydrolysis cleanly furnishes the desired boronic acid, a key building block for drug discovery. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize this valuable reagent, accelerating the development of novel therapeutics.

References

-

Zhang, L., & Jiao, L. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Journal of the American Chemical Society, 139(2), 607–610. Available from: [Link]

-

Majumdar, N., & Varakala, R. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 62. Available from: [Link]

-

American Chemical Society. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025. Available from: [Link]

-

Singh, U. K., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. The Journal of Organic Chemistry, 87(7), 5038–5048. Available from: [Link]

-

Bohrium. (2022). Transition-Metal-Catalyzed Regioselective C–H Borylation of Pyridines. Available from: [Link]

-

Moran, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 1936–1939. Available from: [Link]

-

ResearchGate. (n.d.). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. Request PDF. Available from: [Link]

-

ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available from: [Link]

-

Pharmaffiliates. (n.d.). 2-(Dimethylamino)-4-pyridinyl-boronic Acid. CAS No: 1207749-70-9. Available from: [Link]

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available from: [Link]

-

ResearchGate. (n.d.). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Request PDF. Available from: [Link]

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

Congreve, M., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 8(1), 1785. Available from: [Link]

-

Sharma, P., et al. (2020). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 56(64), 9091-9105. Available from: [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available from: [Link]

-

Singh, G., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. Available from: [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(4), 844. Available from: [Link]

-

MDPI. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available from: [Link]

-

Molander, G. A., et al. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8490–8497. Available from: [Link]

-

University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Available from: [Link]

-

Berini, C., et al. (2017). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Royal Society of Chemistry. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 7. Transition-Metal-Catalyzed Regioselective C–H Borylation of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

physicochemical properties of (2-(Dimethylamino)pyridin-4-yl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (2-(Dimethylamino)pyridin-4-yl)boronic acid

Introduction and Scope

(2-(Dimethylamino)pyridin-4-yl)boronic acid, CAS Number 1207749-70-9, is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its unique structure, featuring a pyridine ring functionalized with both an electron-donating dimethylamino group and a versatile boronic acid moiety, makes it a valuable building block for constructing complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its physicochemical properties, characterization, handling, and applications. The content herein is synthesized from supplier data, safety information, and the broader context of boronic acid chemistry to ensure technical accuracy and practical relevance.

Molecular Structure and Identification

The foundational identity of a chemical reagent lies in its structure. The arrangement of atoms and functional groups in (2-(Dimethylamino)pyridin-4-yl)boronic acid dictates its reactivity, solubility, and interaction with other molecules. The dimethylamino group at the 2-position acts as a strong electron-donating group, influencing the electronic properties of the pyridine ring and the acidity of the boronic acid at the 4-position.

Caption: 2D structure of (2-(Dimethylamino)pyridin-4-yl)boronic acid.

Physicochemical and General Properties

A summary of the key identifying and physical properties is crucial for laboratory use, from procurement and storage to reaction setup and data analysis. The data presented below is consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1207749-70-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₁BN₂O₂ | [2][3] |

| Molecular Weight | 165.99 g/mol | [2][3][5][8] |

| Synonyms | 2-(dimethylamino)-4-pyridinylboronic acid | [2][4][5] |

| Physical Form | Solid, Lyophilized powder | [5][6] |

| Purity | Typically ≥95-98% | [5][6] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2][3][5] |

| Boiling Point | 367.6 ± 52.0 °C (Predicted) | [7] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [7] |

| LogP (XLogP3) | -1.17260 | [7] |

| InChI Key | UEJBHXVBUABNEO-UHFFFAOYSA-N | [5] |

Safety, Handling, and Storage

Expertise in the lab begins with safety. Understanding the hazard profile of a reagent is non-negotiable for experimental design and execution. (2-(Dimethylamino)pyridin-4-yl)boronic acid is classified as hazardous, and appropriate precautions must be taken.

Hazard Identification

The Globally Harmonized System (GHS) classification for this compound indicates several potential health effects.[1][5]

| Hazard Class | GHS Code | Signal Word | Pictogram |

| Acute Toxicity, Oral (Harmful if swallowed) | H302 | Warning | GHS07 |

| Skin Irritation | H315 | Warning | GHS07 |

| Serious Eye Irritation | H319 | Warning | GHS07 |

| Specific target organ toxicity (single exposure), Respiratory tract irritation | H335 | Warning | GHS07 |

Recommended Handling and Storage Protocols

The stability and safety of boronic acids are paramount. Due to their sensitivity, especially to oxidation, specific handling and storage procedures are required.[9]

-

Engineering Controls : Always handle this compound within a chemical fume hood to avoid inhalation of dust.[1][10] Ensure adequate ventilation is present in the work area.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1][11]

-

Storage : Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, such as a refrigerator at 2-8°C.[2][3][5] This mitigates degradation from moisture and atmospheric oxygen.

-

Spill Management : In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal.[1] Avoid generating dust.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1][10]

Key Applications in Synthesis

The utility of (2-(Dimethylamino)pyridin-4-yl)boronic acid is most pronounced in cross-coupling reactions, where the boronic acid functional group serves as a nucleophilic partner. Its primary application is as a building block in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.

Causality in Application: The pyridine core is a common scaffold in pharmacologically active compounds. The dimethylamino group modulates the electronic properties and basicity of the molecule, which can be critical for tuning its binding affinity to biological targets. Pharmaffiliates notes its use in synthesizing N-biaryl quinolone carboxylic acids, which act as selective M1 positive allosteric modulators, highlighting its direct relevance in drug discovery programs.[2]

The diagram below illustrates the logical workflow of a typical Suzuki-Miyaura coupling reaction utilizing this reagent.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Characterization

Trustworthiness through Validation: The identity and purity of any reagent must be rigorously confirmed before use. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for the structural elucidation of organic molecules like this one.

Protocol: ¹H NMR Spectroscopy

Rationale: This protocol outlines the standard procedure for acquiring a proton NMR (¹H NMR) spectrum to verify the chemical structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable solvent for boronic acids, as it can solubilize the compound and its hydroxyl protons are readily observable.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (2-(Dimethylamino)pyridin-4-yl)boronic acid.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ as the solvent.

-

Cap the NMR tube and gently vortex or invert until the solid is completely dissolved. A brief application of heat from a heat gun may be necessary if solubility is low.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to set the correct depth.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Integrate the resulting peaks and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

Expected Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

-

Dimethylamino Protons: A singlet integrating to 6 protons, corresponding to the two methyl groups.

-

Boronic Acid Protons: A broad singlet for the two -OH protons. The chemical shift of these protons can be highly variable and dependent on concentration and residual water content.

-

References

-

Pharmaffiliates. 2-(Dimethylamino)-4-pyridinyl-boronic Acid product page. [Link]

-

Theranostics. Supporting Information. [Link]

-

PubChem. [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. [Link]

-

PubChem. (Pyridin-4-yl)boronic acid. [Link]

-

PubChem. [4-(Dimethylamino)-2-pyridinyl]boronic acid. [Link]

-

ResearchGate. pKa values for boronic acids 1-7. [Link]

-

Cusabio. 2-(Dimethylamino)pyridine-4-boronicacid product page. [Link]

-

Dayang Chem (Hangzhou) Co.,Ltd. 2-(dimethylamino)pyridin-4-ylboronic acid product page. [Link]

-

Sigma-Aldrich. (2-(Dimethylamino)pyridin-4-yl)boronic acid (Chinese). [Link]

-

Royal Society of Chemistry. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1207749-70-9|(2-(Dimethylamino)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. (2-(Dimethylamino)pyridin-4-yl)boronic acid | 1207749-70-9 [sigmaaldrich.com]

- 5. (2-(Dimethylamino)pyridin-4-yl)boronic acid | 1207749-70-9 [sigmaaldrich.com]

- 6. cusabio.com [cusabio.com]

- 7. echemi.com [echemi.com]

- 8. [4-(Dimethylamino)-2-pyridinyl]boronic acid | C7H11BN2O2 | CID 139986279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of (2-(Dimethylamino)pyridin-4-yl)boronic acid

Abstract

(2-(Dimethylamino)pyridin-4-yl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in Suzuki-Miyaura cross-coupling reactions. Its unique electronic and structural properties, arising from the interplay between the electron-donating dimethylamino group and the versatile boronic acid moiety on a pyridine scaffold, dictate its reactivity and utility. This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of this compound. In the absence of a definitive single-crystal X-ray structure for this specific molecule, this paper synthesizes data from analogous crystal structures, outlines a robust computational methodology for structural prediction, and discusses the implications for its chemical behavior. This work is intended to serve as an essential resource for researchers, scientists, and drug development professionals employing this versatile reagent.

Introduction: Significance and Physicochemical Properties

(2-(Dimethylamino)pyridin-4-yl)boronic acid, with the chemical formula C7H11BN2O2, is a stable, solid compound that has gained prominence as a key intermediate in the synthesis of complex organic molecules.[1] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient coupling partner for the introduction of a substituted pyridine ring into a target molecule.[2] This is particularly valuable in the development of active pharmaceutical ingredients (APIs), where the pyridine motif is a common pharmacophore.

The presence of the strong electron-donating dimethylamino group at the 2-position significantly modulates the electronic properties of the pyridine ring, enhancing the nucleophilicity of the pyridine nitrogen and influencing the reactivity of the boronic acid at the 4-position.[3][4] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount to optimizing reaction conditions and predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1207749-70-9 | [1] |

| Molecular Formula | C7H11BN2O2 | [1] |

| Molecular Weight | 165.99 g/mol | [1] |

| Physical Form | Solid | - |

| Primary Application | Suzuki-Miyaura Coupling Reagent | [2] |

Predicted Solid-State Structure and Intermolecular Interactions

While a single-crystal X-ray diffraction structure for (2-(Dimethylamino)pyridin-4-yl)boronic acid is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely solid-state conformation and packing from crystallographic data of closely related compounds.[5]

Insights from Analogous Crystal Structures

The crystal structure of a 4-(dimethylamino)pyridine (DMAP) adduct with 4-methoxyphenylborane reveals key features of the DMAP moiety.[6] In this structure, the nitrogen atom of the dimethylamino group is sp2 hybridized and nearly coplanar with the pyridine ring, which is consistent with π-donation from the nitrogen lone pair into the aromatic system.[6] This planarity is a critical factor in the electronic effects exerted by the dimethylamino group.

Furthermore, studies on the crystal structures of aminopyridines demonstrate a strong tendency to form intermolecular hydrogen bonds. The pyridine nitrogen is a potent hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor.[7] In the case of our target molecule, the boronic acid group introduces additional, and dominant, hydrogen bonding capabilities. Boronic acids are well-known to form strong intermolecular O-H···O hydrogen bonds, often leading to dimeric structures in the solid state.[7]

Hypothesized Packing and Hydrogen Bonding Network

Based on these precedents, it is highly probable that (2-(Dimethylamino)pyridin-4-yl)boronic acid crystallizes in a centrosymmetric space group, forming dimeric units through hydrogen bonds between the boronic acid moieties. The pyridine nitrogen and the dimethylamino group would then be involved in weaker C-H···N and C-H···O interactions, further stabilizing the crystal lattice.

Conformational Analysis: A Computational Approach

To elucidate the conformational preferences of (2-(Dimethylamino)pyridin-4-yl)boronic acid in the absence of direct experimental data, a robust computational workflow is indispensable. Density Functional Theory (DFT) calculations provide a powerful tool for predicting molecular geometries, rotational energy barriers, and electronic properties with high accuracy.[8]

Computational Methodology

The following protocol outlines a standard approach for the conformational analysis of arylboronic acids:

-

Initial Structure Generation: Construct the initial 3D structure of the molecule.

-

Conformational Searching: Perform a systematic or stochastic conformational search to identify low-energy conformers. Key dihedral angles to consider are the C-C-B-O and C-N-C-C torsions.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[9]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Rotational Barrier Calculations: To understand the flexibility of the molecule, perform relaxed potential energy surface scans by systematically rotating around the C-B and C-N bonds.

Caption: A typical DFT-based workflow for conformational analysis.

Predicted Conformational Isomers

The primary conformational flexibility in (2-(Dimethylamino)pyridin-4-yl)boronic acid arises from the rotation of the boronic acid group and the dimethylamino group relative to the pyridine ring.

-

Rotation of the Boronic Acid Group: The B(OH)2 group is expected to have a relatively low rotational barrier. The two main conformers will likely have the B-O bonds either in the plane of the pyridine ring or perpendicular to it. The planar conformation is often favored due to conjugation between the empty p-orbital of the boron and the π-system of the ring.

-

Conformation of the Dimethylamino Group: As observed in analogous crystal structures, the dimethylamino group is predicted to be largely planar with the pyridine ring to maximize resonance stabilization.[6] The rotational barrier around the C-N bond is expected to be significantly higher than that of the C-B bond.

Spectroscopic Characterization: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and conformation of molecules in solution. While a full experimental spectrum is not available in the literature, we can predict the key features of the ¹H, ¹³C, and ¹¹B NMR spectra based on data from similar compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl protons of the dimethylamino group, and the hydroxyl protons of the boronic acid. The chemical shifts of the pyridine protons will be influenced by the electronic effects of both the dimethylamino and boronic acid groups. The ¹³C NMR spectrum will similarly provide characteristic signals for each carbon atom in the molecule.

| Predicted Chemical Shifts (ppm) | ¹H | ¹³C |

| Pyridine Ring | 6.5 - 8.5 | 110 - 160 |

| Dimethylamino (CH₃) | ~3.0 | ~40 |

| Boronic Acid (OH) | Broad, 4.0 - 6.0 | - |

Note: These are estimated ranges and can vary with solvent and concentration.

¹¹B NMR Spectroscopy

¹¹B NMR is particularly informative for studying boronic acids. The chemical shift and quadrupolar coupling constant are sensitive to the coordination environment of the boron atom.[10][11] For a trigonal planar boronic acid, a relatively broad signal is expected in the range of 25-35 ppm. Upon formation of a boronate ester or complexation with a Lewis base, this signal will shift upfield to the 5-15 ppm range, indicative of a tetrahedral boron center.[12] Solid-state ¹¹B NMR could also be a valuable tool to probe the local environment of the boron atom in the solid state.

Implications for Reactivity in Suzuki-Miyaura Coupling

The molecular structure and conformation of (2-(Dimethylamino)pyridin-4-yl)boronic acid have direct implications for its reactivity in Suzuki-Miyaura cross-coupling reactions.

Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.

The electron-donating dimethylamino group increases the electron density on the pyridine ring, which can affect the rate of transmetalation, a key step in the catalytic cycle.[13] The steric bulk of the dimethylamino group in the 2-position may also influence the approach of the palladium complex to the boronic acid. The conformational flexibility of the boronic acid group will play a role in its ability to engage with the palladium center during the transmetalation step. A conformation where the empty p-orbital of the boron is aligned with the π-system of the ring may facilitate this process.

Conclusion

(2-(Dimethylamino)pyridin-4-yl)boronic acid is a valuable reagent in organic synthesis, and a thorough understanding of its structural and conformational properties is essential for its effective application. While a definitive crystal structure remains to be determined, this guide has provided a comprehensive overview based on analogous structures, computational modeling, and spectroscopic principles. The interplay of the electron-donating dimethylamino group and the versatile boronic acid moiety on the pyridine scaffold results in a unique set of properties that drive its reactivity. The insights presented herein are intended to aid researchers in the rational design of experiments and the optimization of synthetic protocols involving this important building block.

References

-

Abbey, E. R., et al. (2017). Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1694–1698. [Link]

-

Niedbalski, P., et al. (2018). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. Chemical Science, 9(1), 212-221. [Link]

-

Lyssenko, K. A., et al. (2007). Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. Crystal Growth & Design, 7(11), 2266-2273. [Link]

-

Weiss, J. W., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5119–5131. [Link]

-

Widdifield, C. M., & Bryce, D. L. (2009). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ResearchGate. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

-

Moggach, S. A., et al. (2019). Encapsulation of N-containing compounds in a new hydrophilic Cd-based crystalline sponge via coordinative alignment method. Communications Chemistry, 2(1), 1-8. [Link]

-

Weiss, J. W., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Semantic Scholar. [Link]

-

Jan-G, (2016). Basicity of substituted pyridines. Chemistry Stack Exchange. [Link]

-

Abbey, E. R., et al. (2017). Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. ResearchGate. [Link]

-

Djomo, E. D., et al. (2015). Crystal structure of 4-(dimethylamino)pyridinium cis-diaquabis(oxalato-κO,O′)ferrate(III) hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(8), 934-936. [Link]

-

Glowacki, E. D., et al. (2013). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. [Link]

-

Metrangolo, P., et al. (2014). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 14(11), 5828-5837. [Link]

-

Zang, H., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1530-1538. [Link]

-

Al-amri, A. S. (2012). Computational study on 2,3,4-aminopyridines. ResearchGate. [Link]

-

El-Ghozzi, M., et al. (2016). Crystal structure of 4-(dimethylamino)pyridin-1-ium-2,5-dichloro-3,6- dioxocyclohexa-1,4-diene. Semantic Scholar. [Link]

-

Pathak, S. K., et al. (2015). A Combined theoretical and experimental study of conformational and spectroscopic profile of 2-acetamido-5-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 147-157. [Link]

-

Nasr, M. B., et al. (2015). Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate. ResearchGate. [Link]

-

Alver, Ö., & Kara, M. (2008). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2Amino4,6-dichloropyrimidine, and Their Dimers. ResearchGate. [Link]

-

D'Augustin, M., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(20), 7938–7947. [Link]

-

De, D., & Parui, S. (2016). Intermolecular Interaction in 2-Aminopyridine: A Density Functional Study. ResearchGate. [Link]

-

Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]

-

Chen, C. H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 14(16), 3258. [Link]

-

Zang, H., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(5), 3128-3136. [Link]

-

Marasinghe, A. A., et al. (2023). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm, 25(41), 5873-5883. [Link]

-

Sato, K., et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 71(4), 327-335. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Wikipedia. [Link]

-

Aliev, A. E., et al. (2020). Intercalation of p-Aminopyridine and p-Ethylenediamine Molecules into Orthorhombic In1.2Ga0.8S3 Single Crystals. Crystals, 10(11), 1021. [Link]

-

Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Organic Letters, 6(16), 2821-2824. [Link]

-

Dega-Szafran, Z., & Szafran, M. (1982). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (2), 195-200. [Link]

-

Setifi, Z., et al. (2020). Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of Manganese(II) and Cadmium(II) coordination polymers of 2-aminopyridine and dicyanamide. Open Ukrainian-Canadian Journal of Chemistry, 1(1), 1-10. [Link]

-

Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 191-262). Springer, Berlin, Heidelberg. [Link]

-

National Center for Biotechnology Information. (n.d.). [4-(Dimethylamino)-2-pyridinyl]boronic acid. PubChem. [Link]

-

Rao, N. Z., et al. (2016). A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. Structural Chemistry, 27(4), 1081–1091. [Link]

-

Wescott, C. R., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(23), 11213-11218. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]

-

Larkin, J. D., et al. (2007). A computational investigation of the geometrical structure and protodeboronation of boroglycine, H2N-CH2-B(OH)2. The Journal of Physical Chemistry A, 111(32), 7888–7896. [Link]

-

Pinto, D. C., et al. (2007). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Rao, N. Z., et al. (2015). A comparison of the structure and bonding in the aliphatic boronic R–B(OH)2 and borinic R–BH(OH) acids (R=H; NH2, OH, and F): a computational investigation. Sci-Hub. [Link]

-

Katritzky, A. R., et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 44(10), 968-973. [Link]

-

Rao, N. Z., et al. (2016). A Comparison of the Structure and Bonding in the Aliphatic Boronic R-B(OH)2 and Borinic R-BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. PubMed. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

Sources

- 1. 1207749-70-9|(2-(Dimethylamino)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 6. Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of (2-(Dimethylamino)pyridin-4-yl)boronic acid

Introduction

(2-(Dimethylamino)pyridin-4-yl)boronic acid is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds. The presence of both a nucleophilic dimethylamino group and a versatile boronic acid moiety on a pyridine scaffold makes it an attractive reagent for constructing complex molecules, including pharmaceutically active compounds.[1]

This guide provides an in-depth analysis of the spectral data expected for (2-(Dimethylamino)pyridin-4-yl)boronic acid, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the rationale behind these spectral predictions is grounded in fundamental principles and extensive experience with analogous molecular structures. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to verify the identity, purity, and structural integrity of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is fundamental to interpreting its spectral data.

-

Typical Appearance: Solid[3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BN₂O₂ | [1][2] |

| Molecular Weight | 165.99 g/mol | [1][2] |

| CAS Number | 1207749-70-9 | [1][2] |

| Purity | Typically ≥98% | [3] |

| Physical Form | Solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are predicted spectra for (2-(Dimethylamino)pyridin-4-yl)boronic acid.

¹H NMR (Proton NMR) Analysis

In a suitable deuterated solvent such as DMSO-d₆ or CDCl₃, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the dimethylamino group.

-

Pyridine Ring Protons: The pyridine ring has three protons. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The protons at positions 3 and 5 will also be in the aromatic region, with their precise shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing boronic acid group.

-

δ ~8.0-8.2 ppm (doublet, 1H): Attributed to the proton at the C6 position.

-

δ ~6.8-7.0 ppm (doublet, 1H): Attributed to the proton at the C5 position.

-

δ ~6.6-6.8 ppm (singlet or narrow doublet, 1H): Attributed to the proton at the C3 position.

-

-

Dimethylamino Protons: The six protons of the two methyl groups are equivalent and will appear as a sharp singlet.

-

δ ~3.0-3.2 ppm (singlet, 6H): Attributed to the -N(CH₃)₂ group.

-

-

Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and may exchange with residual water in the solvent, often appearing as a broad singlet. Its chemical shift can vary significantly.

-

δ (variable, broad singlet, 2H): Attributed to the -B(OH)₂ group.

-

¹³C NMR (Carbon-13 NMR) Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

Pyridine Ring Carbons:

-

δ ~160-165 ppm: C2 carbon, significantly downfield due to direct attachment to two nitrogen atoms.

-

δ ~150-155 ppm: C6 carbon.

-

δ ~140-145 ppm: C4 carbon, attached to the boron atom. The exact shift is difficult to predict as boron's quadrupolar nature can lead to peak broadening.

-

δ ~110-115 ppm: C5 carbon.

-

δ ~105-110 ppm: C3 carbon.

-

-

Dimethylamino Carbons:

-

δ ~38-42 ppm: The two equivalent methyl carbons of the -N(CH₃)₂ group.

-

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (2-(Dimethylamino)pyridin-4-yl)boronic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, centered around 6 ppm, is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally required. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Interpretation of Key Vibrational Modes

-

O-H Stretching: A very broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydrogen-bonded O-H groups in the boronic acid moiety.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a series of weaker bands around 3000-3100 cm⁻¹ . Aliphatic C-H stretching from the dimethylamino group will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C=N and C=C Stretching: The stretching vibrations of the pyridine ring will produce a series of sharp, medium to strong bands in the fingerprint region, typically between 1400-1600 cm⁻¹ .

-

B-O Stretching: A strong, characteristic absorption band for the B-O single bond stretch is expected around 1310-1380 cm⁻¹ .

-

C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group will likely appear in the 1250-1350 cm⁻¹ region.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid (2-(Dimethylamino)pyridin-4-yl)boronic acid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: Before running the sample, a background spectrum of the clean, empty ATR crystal must be collected. This background is automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Ionization and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the expected molecular ion peak would be [M+H]⁺.

-

Molecular Ion Peak: The protonated molecule, [C₇H₁₁BN₂O₂ + H]⁺, would have an m/z of 167.09 .

-

Fragmentation: While soft ionization minimizes fragmentation, some characteristic losses might be observed:

-

Loss of water (H₂O) from the [M+H]⁺ ion, resulting in a fragment at m/z 149.08 .

-

Loss of the entire boronic acid group, though less common, could lead to fragments corresponding to the dimethylaminopyridine core.

-

Experimental Protocol: Mass Spectrum Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

Instrumentation: Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the theoretically calculated values to confirm the identity of the compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates a comprehensive workflow for the structural elucidation of (2-(Dimethylamino)pyridin-4-yl)boronic acid.

Caption: Workflow for the comprehensive characterization of the compound.

Conclusion

The unambiguous characterization of (2-(Dimethylamino)pyridin-4-yl)boronic acid is essential for its effective use in research and development. This guide outlines the expected spectral features based on a multi-technique approach encompassing NMR, IR, and MS. By correlating the data from these orthogonal analytical methods, researchers can confidently confirm the structure and purity of this versatile reagent, ensuring the reliability and reproducibility of their synthetic endeavors. The provided protocols offer a standardized methodology for obtaining high-quality spectral data, forming a crucial component of quality control and analytical validation in any scientific setting.

References

-

Pharmaffiliates. 2-(Dimethylamino)-4-pyridinyl-boronic Acid. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (2-(Dimethylamino)pyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(2-(Dimethylamino)pyridin-4-yl)boronic acid, a heterocyclic arylboronic acid, is an important building block in modern medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecules with diverse biological activities and material properties.[1] The presence of the dimethylamino group and the pyridine nitrogen introduces unique electronic properties and potential coordination sites, influencing its reactivity, solubility, and stability.

This technical guide provides a comprehensive overview of the critical physicochemical properties of (2-(Dimethylamino)pyridin-4-yl)boronic acid, with a focus on its solubility and stability. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to determine these crucial parameters. Understanding and controlling the solubility and stability of this reagent are paramount for its effective storage, handling, and application in synthetic protocols, ensuring reproducibility and success in research and development endeavors.

I. Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1207749-70-9 | [2][3][4][5] |

| Molecular Formula | C₇H₁₁BN₂O₂ | [2][3][4][5] |

| Molecular Weight | 165.99 g/mol | [2] |

| Appearance | Typically a solid | [5] |

| Storage | Recommended storage at 2-8°C under an inert atmosphere. | [2][3] |

II. Solubility Profile

The solubility of a boronic acid is a critical factor in its application, influencing reaction kinetics, purification, and formulation. The solubility of (2-(Dimethylamino)pyridin-4-yl)boronic acid is dictated by its molecular structure, which possesses both polar and non-polar characteristics. The boronic acid moiety is capable of hydrogen bonding, while the pyridine ring and dimethylamino group can participate in polar and dipole-dipole interactions. The aromatic ring also contributes to some non-polar character.

Factors Influencing Solubility

-

Solvent Polarity: Polar protic solvents like water and alcohols can interact with the boronic acid group through hydrogen bonding, potentially enhancing solubility. Polar aprotic solvents such as THF, acetone, and DMF can also be effective due to dipole-dipole interactions. Non-polar solvents are generally less suitable for dissolving boronic acids.

-

pH: The pH of the solvent, particularly in aqueous media, can significantly impact solubility. The pyridine nitrogen can be protonated under acidic conditions, forming a pyridinium salt which is likely to be more water-soluble. Conversely, at pH values above the pKa of the boronic acid, it will exist as the anionic boronate species, which can also exhibit increased aqueous solubility.[6] The interplay between the pKa of the pyridine nitrogen and the boronic acid moiety will create a complex pH-solubility profile.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

Formation of Boroxines: Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] Boroxine formation can reduce the concentration of the monomeric boronic acid in solution and may impact apparent solubility.

Experimental Determination of Solubility

Given the lack of published quantitative data, the following protocols are provided for the experimental determination of the solubility of (2-(Dimethylamino)pyridin-4-yl)boronic acid. Two common methods are the kinetic and thermodynamic (shake-flask) solubility assays.[8][9]

This high-throughput method is useful for early-stage drug discovery and provides a rapid assessment of solubility.[9]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (2-(Dimethylamino)pyridin-4-yl)boronic acid in an organic solvent in which it is freely soluble (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer or solvent system.

-

Precipitation Measurement: After a short incubation period, measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[10]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

This method is considered the "gold standard" for determining equilibrium solubility.[8]

Protocol:

-

Sample Preparation: Add an excess amount of solid (2-(Dimethylamino)pyridin-4-yl)boronic acid to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[11]

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS.[11]

Caption: Workflow for Thermodynamic Solubility Determination.

III. Stability Profile

The stability of (2-(Dimethylamino)pyridin-4-yl)boronic acid is a critical consideration for its storage, handling, and use in chemical reactions. Boronic acids are susceptible to several degradation pathways, which can be influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

Major Degradation Pathways for Arylboronic Acids

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, and the boron is replaced by a hydrogen atom.[3] This process can be catalyzed by acid or base and is often influenced by the electronic nature of the aryl group.

-

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This can occur in the presence of various oxidizing agents, including atmospheric oxygen, and can be accelerated by light and certain metal ions.[12][13]

-

Boroxine Formation: As mentioned earlier, the reversible dehydration of boronic acids to form cyclic boroxines is a key aspect of their chemistry. While not strictly a degradation pathway in all contexts, the formation of boroxines can affect the reactivity and physical properties of the boronic acid.[7]

The electron-donating dimethylamino group on the pyridine ring of the title compound may influence its susceptibility to these degradation pathways.

Forced Degradation Studies

To assess the intrinsic stability of (2-(Dimethylamino)pyridin-4-yl)boronic acid, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Protocol:

-

Stress Conditions: Prepare solutions of the boronic acid in suitable solvents and expose them to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[12]

-

Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid compound or a solution to UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, typically a gradient reversed-phase HPLC method with UV or mass spectrometric detection.[14] This method should be capable of separating the parent compound from all significant degradation products.

-

Characterization of Degradants: If significant degradation is observed, the major degradation products should be characterized using techniques such as LC-MS/MS and NMR to elucidate their structures.[7][12][15]

Caption: Workflow for Forced Degradation Studies.

IV. Analytical Methodologies

The development of robust analytical methods is crucial for accurately determining the solubility and monitoring the stability of (2-(Dimethylamino)pyridin-4-yl)boronic acid.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is the cornerstone for both solubility and stability studies.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or ammonium acetate, can be used to achieve good separation.

-

Detection: UV detection is suitable for quantitative analysis. Mass spectrometric (MS) detection is invaluable for confirming the identity of the parent compound and for identifying unknown degradation products.[16]

It is important to be aware that on-column hydrolysis of boronic esters can occur, and method conditions should be optimized to minimize this if esters are being analyzed.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy